ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate
Übersicht
Beschreibung
Ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate, also known as HOCPCA, is a synthetic compound that has been the subject of much scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve modulation of the endogenous opioid system. ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to bind to the mu-opioid receptor, which is involved in pain perception and reward pathways in the brain. Additionally, ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to increase levels of endogenous opioids, such as beta-endorphin, in the brain.
Biochemical and Physiological Effects:
ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. In animal studies, ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to reduce pain sensitivity, decrease drug-seeking behavior, and improve mood. Additionally, ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to increase levels of beta-endorphin in the brain, which is believed to be responsible for its analgesic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate in lab experiments is its high potency and selectivity for the mu-opioid receptor. Additionally, ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to have a long duration of action, which may be beneficial in certain experimental settings. However, one limitation of using ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental protocols.
Zukünftige Richtungen
There are several future directions for research on ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate. One area of interest is the development of more potent and selective analogs of ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate for use as therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate and its effects on the endogenous opioid system. Finally, clinical trials are needed to determine the safety and efficacy of ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate in humans for the treatment of pain, addiction, and depression.
Conclusion:
In conclusion, ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is a synthetic compound that has shown promise as a therapeutic agent in preclinical studies. Its potential as an analgesic, anti-addictive, and antidepressant agent makes it a subject of great interest for future research. Further studies are needed to fully understand the mechanism of action of ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate and its effects on the endogenous opioid system, as well as to determine its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been studied for its potential as a therapeutic agent in a variety of medical conditions, including pain management, addiction, and depression. In preclinical studies, ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has demonstrated analgesic effects in animal models of acute and chronic pain, as well as anti-addictive properties in animal models of drug addiction. Additionally, ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to have antidepressant effects in animal models of depression.
Eigenschaften
IUPAC Name |
ethyl 1-[(3-hydroxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-3-28-22(26)23(16-18-6-5-9-21(15-18)27-2)10-12-24(13-11-23)17-19-7-4-8-20(25)14-19/h4-9,14-15,25H,3,10-13,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHFVGQDCUETIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)piperidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.